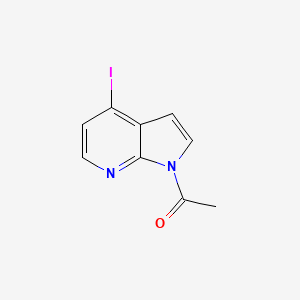

4-Iodo-1-acetyl-7-azaindole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azaindoles, including 4-Iodo-1-acetyl-7-azaindole, has been a topic of interest in recent years. Researchers have designed and implemented novel synthetic methods for azaindole core units . These strategies have led to the production of diversely substituted azaindoles, including bioactive natural products, key intermediates, and drug candidates .Molecular Structure Analysis

The molecular structure of 4-Iodo-1-acetyl-7-azaindole is based on the azaindole chemical scaffold, which is represented in many biologically active natural products and synthetic derivatives . This scaffold has yielded several therapeutic agents for a variety of diseases .Chemical Reactions Analysis

The azaindole chemical scaffold, which forms the basis of 4-Iodo-1-acetyl-7-azaindole, has been the subject of numerous investigations into its chemical reactions . Researchers have developed novel synthetic strategies for azaindoles, highlighting their attractive reaction mechanisms, advantages, and limitations .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

4-Iodo-1-acetyl-7-azaindole: is a key precursor in the synthesis of various heterocyclic compounds. Its iodine moiety makes it an ideal candidate for metal-catalyzed cross-coupling reactions, which are pivotal in constructing complex organic frameworks . These reactions include the Sonogashira, Heck, and Suzuki cross-couplings, which are instrumental in synthesizing azaindoles and their derivatives.

Drug Discovery

The azaindole core of 4-Iodo-1-acetyl-7-azaindole is a privileged structure in medicinal chemistry. It is a bioisostere of indole, meaning it can mimic the biological properties of indole while offering different physicochemical properties . This makes it valuable in the design of molecules with potential therapeutic effects.

Kinase Inhibition

Azaindoles, including 4-Iodo-1-acetyl-7-azaindole , have been extensively used as kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction and are targets for cancer therapy. The azaindole framework is particularly effective in the design of inhibitors that can interfere with kinase activity, contributing to drug discovery and innovation .

Safety and Hazards

Orientations Futures

The azaindole scaffold, which is a key component of 4-Iodo-1-acetyl-7-azaindole, continues to attract interest in the field of drug discovery . Future research will likely focus on developing novel and facile methodologies for the azaindole derivatives of biological interest . The huge potential of 7-azaindole as a hinge-binding motif has encouraged many researchers to employ it as a kinase privileged fragment .

Mécanisme D'action

Target of Action

The primary target of 4-Iodo-1-acetyl-7-azaindole, also known as 1-(4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone, is the Tyrosine Protein Kinase SRC . This kinase plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration .

Mode of Action

The compound interacts with its target, the Tyrosine Protein Kinase SRC, by binding to its active site . This interaction inhibits the kinase’s activity, leading to changes in the cellular processes it regulates .

Biochemical Pathways

The inhibition of Tyrosine Protein Kinase SRC affects various biochemical pathways. For instance, it can impact the MAP kinase pathway, which plays a key role in cellular proliferation . The exact downstream effects can vary depending on the specific cellular context .

Result of Action

The inhibition of Tyrosine Protein Kinase SRC by 4-Iodo-1-acetyl-7-azaindole can lead to antiproliferative effects, as demonstrated in studies on the MCF-7 breast cancer cell line . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .

Propriétés

IUPAC Name |

1-(4-iodopyrrolo[2,3-b]pyridin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O/c1-6(13)12-5-3-7-8(10)2-4-11-9(7)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDUGTXURCFAKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=C(C=CN=C21)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460628 | |

| Record name | 1-(4-Iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-1-acetyl-7-azaindole | |

CAS RN |

443729-67-7 | |

| Record name | 1-(4-Iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-1-acetyl-7-azaindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

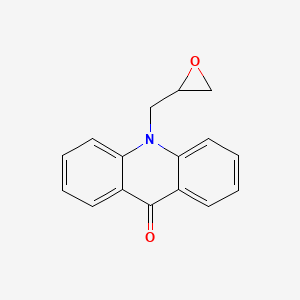

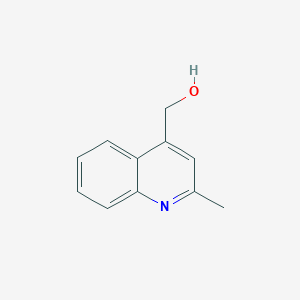

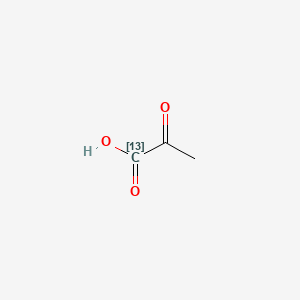

Synthesis routes and methods I

Procedure details

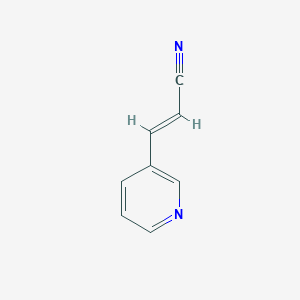

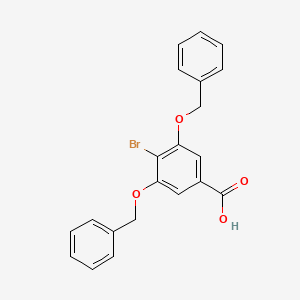

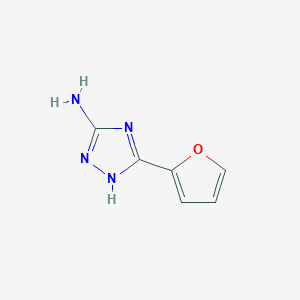

Synthesis routes and methods II

Procedure details

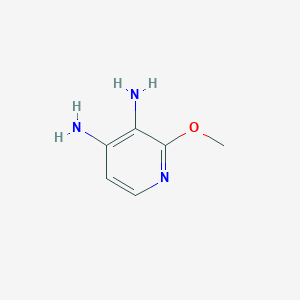

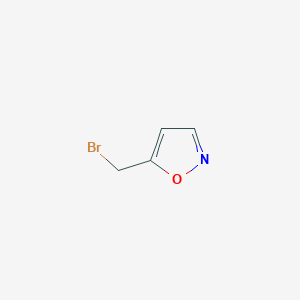

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.